molecular formula C13H18ClNO B075751 1-Benzylazepan-4-one hydrochloride CAS No. 1208-76-0

1-Benzylazepan-4-one hydrochloride

Cat. No.: B075751
CAS No.: 1208-76-0
M. Wt: 239.74 g/mol
InChI Key: TVIICJDDSIMWQT-UHFFFAOYSA-N
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Description

1-Benzylazepan-4-one hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈ClNO It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazepan-4-one hydrochloride can be synthesized through several methods. One common route involves the reaction of benzyl bromide with azepan-4-one in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone and is stirred at room temperature for several hours .

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, hydrogenation reactions using catalysts like Pearlman’s catalyst in the presence of di-tert-butyl dicarbonate and triethylamine can be employed .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazepan-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-Benzylazepan-4-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a building block for biologically active compounds.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It serves as a precursor in the manufacture of various chemical products.

Mechanism of Action

The mechanism by which 1-Benzylazepan-4-one hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The exact pathways can vary depending on the specific application. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

    1-Benzylpiperidin-4-one: Another nitrogen-containing heterocycle with similar structural features but differing in ring size.

    1-Benzylazepan-2-one: A structural isomer with the carbonyl group at a different position.

Uniqueness: 1-Benzylazepan-4-one hydrochloride is unique due to its specific ring size and substitution pattern, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research.

Properties

IUPAC Name

1-benzylazepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12;/h1-3,5-6H,4,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIICJDDSIMWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCN(C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517342
Record name 1-Benzylazepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208-76-0
Record name 4H-Azepin-4-one, hexahydro-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzylazepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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